N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide is a complex organic compound featuring a trifluoromethyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of a heterocyclic diamine with a nitrite or by reacting hydrazine hydrate with dicarbonyl compounds.
Introduction of the Trifluoromethyl Group: Radical trifluoromethylation is a common method used to introduce the trifluoromethyl group into the pyridazine ring.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through a nucleophilic substitution reaction, typically using sulfonyl chlorides under basic conditions.
Final Assembly: The final step involves the coupling of the pyridazine derivative with an acetamide group, often using amide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sulfonyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various sulfamoyl derivatives.
Scientific Research Applications
N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and phthalazine share structural similarities and exhibit similar pharmacological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also contain nitrogen heterocycles and are known for their antibacterial properties.
Uniqueness
N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[4-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O4S/c1-10(23)20-11-2-4-12(5-3-11)27(25,26)19-8-9-22-14(24)7-6-13(21-22)15(16,17)18/h2-7,19H,8-9H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYCRERWWWCFRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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